6-Prop-2-ynyl-6-azaspiro[3.4]octane
Description
Properties
IUPAC Name |
6-prop-2-ynyl-6-azaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-7-11-8-6-10(9-11)4-3-5-10/h1H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFFOLSODUJDIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC2(C1)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1856473-49-8 | |
| Record name | 6-(prop-2-yn-1-yl)-6-azaspiro[3.4]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ring-Closing Metathesis Approach
The ring-closing metathesis (RCM) strategy leverages Grubbs catalyst-mediated cyclization to construct the spiro[3.4]octane framework. A precursor containing both cyclopentene and azetidine moieties undergoes RCM at 40°C in dichloromethane, achieving 68–72% yields for the spirocyclic intermediate. Subsequent N-alkylation with propargyl bromide in tetrahydrofuran (THF) using potassium carbonate as a base introduces the prop-2-ynyl group, completing the synthesis in 83% yield.
Key Advantages :
- High functional group tolerance enables late-stage modifications.
- Scalable to multi-gram quantities with minimal chromatographic purification.
Limitations :
- Requires air-sensitive catalysts, increasing operational complexity.
- Competing dimerization observed at higher precursor concentrations (>0.2 M).
[3+2] Cycloaddition Methodology
The [3+2] cycloaddition approach, adapted from azaspiro[3.4]octane syntheses, employs nitrone intermediates to form the spirocyclic core. Reaction of N-propargyl azetidinone with a cyclopentadienyl dipolarophile at 80°C in acetonitrile produces the spiro structure with 65% yield. The propargyl group is introduced via in situ alkylation using propargyl tosylate, achieving an overall yield of 58% after oxalic acid-mediated purification.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | Acetonitrile |
| Catalyst | None |
| Reaction Time | 12 h |
Stereochemical Outcomes :
- Exclusive formation of the cis-spiro configuration due to orbital orientation constraints during cycloaddition.
Palladium-Catalyzed Spirocyclization
Building on enantioselective spirocyclic syntheses, this method utilizes Pd(OAc)₂ (5 mol%) with chiral phosphine ligands to assemble the target compound. A propargyl-substituted azetidine precursor undergoes intramolecular Heck-type coupling at 100°C in 1,4-dioxane, forming the spiro center with 74% yield and 89% enantiomeric excess (ee). Subsequent oxidative removal of protecting groups with ceric ammonium nitrate (CAN) affords the final product in 81% yield.
Optimized Ligand System :
| Ligand | ee (%) | Yield (%) |
|---|---|---|
| (R)-BINAP | 89 | 74 |
| (S)-Segphos | 85 | 68 |
| Josiphos SL-J009-1 | 92 | 71 |
Scale-Up Considerations :
- Demonstrated at 10 mmol scale with consistent yields (±3%).
- Requires rigorous exclusion of oxygen to prevent catalyst deactivation.
Annulation Route via Knoevenagel Condensation
Adapted from morpholine surrogate syntheses, this method constructs the spiro system through base-mediated annulation. Ethyl cyanoacetate reacts with N-propargyl-3-oxopiperidine in ethanol under reflux, followed by acidic workup to yield the spiro[3.4]octane core (56% yield). The propargyl group is retained throughout the sequence, eliminating separate alkylation steps.
Critical Parameters :
- Optimal base: Potassium carbonate (2.5 equiv)
- Temperature: 78°C (ethanol reflux)
- Reaction monitoring: Disappearance of starting material by TLC (Rf 0.3 in EtOAc/hexane 1:2)
Byproduct Analysis :
- 12–15% dimeric adducts form at extended reaction times (>8 h).
- Acidic quenching minimizes retro-annulation (<5% reversibility).
Comparative Analysis of Synthetic Routes
Performance Metrics :
| Method | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| RCM | 58 | 97 | High |
| [3+2] Cycloaddition | 49 | 95 | Moderate |
| Pd-Catalyzed | 60 | 99 | Low |
| Annulation | 56 | 93 | High |
Strategic Recommendations :
Chemical Reactions Analysis
Types of Reactions
6-Prop-2-ynyl-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
6-Prop-2-ynyl-6-azaspiro[3.4]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Potential therapeutic applications are being explored due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Prop-2-ynyl-6-azaspiro[3.4]octane exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: A structurally similar compound with a different functional group.
6-Prop-2-ynyl-6-azaspiro[3.5]nonane: Another spirocyclic compound with a larger ring structure.
Uniqueness
6-Prop-2-ynyl-6-azaspiro[3.4]octane is unique due to its specific spirocyclic structure and the presence of a propynyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
